molecular formula C10H14N2O4S B4840005 3-(Dimethylsulfamoyl)-4-methoxybenzamide CAS No. 81593-00-2

3-(Dimethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B4840005
CAS No.: 81593-00-2
M. Wt: 258.30 g/mol
InChI Key: UJXPLHVQHOUTJV-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)-4-methoxybenzamide is an organic compound with the molecular formula C10H13NO4S It is characterized by the presence of a dimethylsulfamoyl group and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylsulfamoyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methoxybenzoic acid+Dimethylsulfamoyl chlorideThis compound\text{4-Methoxybenzoic acid} + \text{Dimethylsulfamoyl chloride} \rightarrow \text{this compound} 4-Methoxybenzoic acid+Dimethylsulfamoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-(Dimethylsulfamoyl)-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylsulfamoyl)-4-methylbenzoic acid
  • 3-(Dimethylsulfamoyl)benzeneboronic acid

Uniqueness

3-(Dimethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of both a dimethylsulfamoyl group and a methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

3-(Dimethylsulfamoyl)-4-methoxybenzamide, a compound with a sulfamoyl functional group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 273.30 g/mol

The compound features a methoxy group (-OCH₃) and a dimethylsulfamoyl group (-SO₂N(CH₃)₂) attached to a benzamide backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The sulfamoyl group can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Modulation of Receptor Activity : The compound may bind to specific receptors, altering their signaling pathways and leading to various biological effects.

Therapeutic Applications

Research indicates that this compound has potential applications in treating several conditions:

  • Antiviral Activity : Studies have shown that related compounds exhibit antiviral properties against viruses such as Hepatitis B virus (HBV), suggesting potential for this compound in antiviral therapies .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer Potential : Preliminary data suggest that this compound could inhibit the proliferation of cancer cells, particularly in MEK-related cancers .

Research Findings

Recent studies have highlighted the biological activity of this compound and its derivatives. Here are some notable findings:

StudyFindings
Demonstrated that sulfamoyl derivatives can modulate biological activity through enzyme interaction.
Reported efficacy against various types of cancer, including colorectal and breast cancer, through MEK inhibition.
Showed antiviral effects against HBV with IC50 values lower than existing treatments like lamivudine.

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of related benzamide derivatives against HBV. The results indicated that compounds similar to this compound significantly reduced HBV replication in vitro, highlighting its potential as an antiviral agent .
  • Cancer Treatment : In preclinical models, compounds with similar structures were found to inhibit cell growth in various cancer cell lines. This suggests that this compound may have similar anticancer properties, warranting further investigation into its therapeutic potential .

Properties

IUPAC Name

3-(dimethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)9-6-7(10(11)13)4-5-8(9)16-3/h4-6H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXPLHVQHOUTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248770
Record name 3-[(Dimethylamino)sulfonyl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81593-00-2
Record name 3-[(Dimethylamino)sulfonyl]-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81593-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Dimethylamino)sulfonyl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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